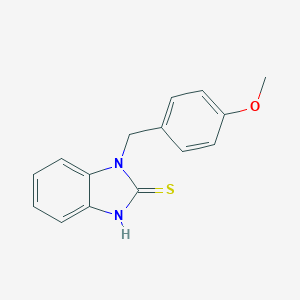

1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol

Descripción

1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol (CAS: 352330-22-4; molecular weight: 270.08 g/mol) is a benzimidazole derivative featuring a 4-methoxybenzyl group at the N1 position and a thiol (-SH) substituent at the C2 position . Benzimidazole scaffolds are renowned for their diverse pharmacological and industrial applications, including anticorrosion, antimicrobial, and anticancer activities. The thiol group enhances metal-binding capabilities, making it relevant in materials science, while the 4-methoxybenzyl moiety may influence lipophilicity and bioavailability .

Propiedades

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-18-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)16-15(17)19/h2-9H,10H2,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXWZJQHECVSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501325701 | |

| Record name | 3-[(4-methoxyphenyl)methyl]-1H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24792670 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

352330-22-4 | |

| Record name | 3-[(4-methoxyphenyl)methyl]-1H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol typically involves the reaction of 4-methoxybenzyl chloride with 2-mercaptobenzimidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The compound can be reduced to remove the thiol group, forming a benzimidazole derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of disulfide-linked dimers.

Reduction: Formation of benzimidazole derivatives without the thiol group.

Substitution: Formation of various substituted benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Benzimidazole derivatives, including 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of pathogens.

- Mechanism of Action : The antimicrobial efficacy is often attributed to the disruption of microbial cell membranes and interference with essential metabolic processes. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 100 μg/ml depending on the specific compound and target organism .

- Case Study : A study synthesized various benzimidazole derivatives and evaluated their antibacterial activity using the broth microdilution method. Compounds with methoxy substitutions displayed enhanced antibacterial effects compared to standard antibiotics like ampicillin and ciprofloxacin .

Antiviral Properties

The antiviral potential of benzimidazole derivatives has also been explored, particularly against viral infections such as HIV and hepatitis viruses.

- Research Findings : Some studies have identified specific benzimidazole compounds as effective inhibitors of reverse transcriptase in HIV-1, demonstrating low effective concentrations (EC50 values) ranging from 5.28 to 40 µM for various derivatives .

- Mechanism : The proposed mechanism includes inhibition of viral replication by targeting key enzymes involved in the viral life cycle, which is critical for developing antiviral therapies.

Anticancer Applications

Benzimidazole derivatives are being investigated for their anticancer properties, showing promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Mechanism of Action : These compounds may exert their effects through multiple pathways, including the induction of oxidative stress in cancer cells and modulation of signaling pathways involved in cell proliferation and survival .

- Case Study : A recent study reported that certain benzimidazole derivatives exhibited significant antiproliferative activity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic potential by protecting cells from oxidative damage.

- Research Insights : In vitro assays have demonstrated that this compound can scavenge free radicals effectively, thereby reducing oxidative stress markers in biological systems .

- Applications : These antioxidant effects are beneficial not only in preventing cellular damage but also in enhancing the efficacy of other therapeutic agents when used in combination therapies.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the benzimidazole core can interact with nucleic acids or other biomolecules, affecting their activity. The compound may also modulate specific signaling pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol with key analogs, focusing on structural features, synthesis, and functional properties.

2-(((4-Chlorobenzyl)Thiol)Methyl)-1H-Benzo[d]imidazole

- Structure : Substituted with a 4-chlorobenzyl group and a methylthioether (-SCH3) at C2.

- Applications : Demonstrated anticorrosion efficacy for aluminum in acidic environments, attributed to heteroatoms (N, S) enabling electron donation to metal surfaces .

4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde

- Structure : Combines a benzimidazole-thiol moiety with a benzaldehyde group via a sulfanyl linker.

- Synthesis : Prepared via nucleophilic aromatic substitution between 1,3-dihydro-2H-benzimidazole-2-thione and 4-fluorobenzaldehyde in DMSO .

- Key Difference : The aldehyde functionality introduces reactivity for further derivatization, unlike the target compound’s simpler thiol group .

1-Methyl-2-(methylsulfanyl)-1H-benzimidazole

- Structure : Contains a methyl group at N1 and a methylthioether at C2.

- Synthesis : Typically synthesized via alkylation of benzimidazole-2-thiol precursors .

- Applications : Used in pharmaceutical intermediates; the thioether group offers stability but reduced nucleophilicity compared to thiols .

1-(4-Methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles

- Structure : Imidazole core with 4-methoxybenzyl, butyl, chloro, and isoxazole substituents.

- Applications : Exhibited antimicrobial activity, highlighting the role of halogen and heterocyclic groups in biological efficacy .

- Key Difference : Replacement of benzimidazole with imidazole reduces aromatic conjugation, altering electronic properties .

Structural and Functional Analysis (Table 1)

Critical Discussion

- Thiol vs. Thioether : The free thiol in the target compound enables stronger metal coordination compared to thioether analogs, making it theoretically superior for anticorrosion or catalysis . However, thiols are prone to oxidation, necessitating stabilizers in practical applications.

- Chloro or isoxazole substituents, as seen in analogs, introduce electronegativity or steric effects critical for antimicrobial activity .

Actividad Biológica

1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, particularly in antimicrobial and anticancer contexts.

Chemical Structure and Properties

The compound features a benzimidazole core with a methoxybenzyl substituent and a thiol group. This structural configuration imparts unique chemical reactivity, facilitating interactions with biological macromolecules. The thiol group can form covalent bonds with cysteine residues in proteins, which may inhibit their function, while the benzimidazole moiety can interact with nucleic acids and other biomolecules, influencing their activity .

The biological activity of this compound is primarily attributed to:

- Covalent Bond Formation : The thiol group can react with cysteine residues in target proteins, potentially leading to functional inhibition.

- Nucleic Acid Interaction : The benzimidazole core can intercalate with DNA or RNA, affecting replication and transcription processes.

- Signaling Pathway Modulation : The compound may influence various signaling pathways, contributing to its observed biological effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of benzimidazole derivatives, including this compound. The compound has shown promising results against various bacterial strains:

- Antibacterial Effects : In vitro tests revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as ampicillin and ciprofloxacin .

- Antifungal Activity : The compound also demonstrated antifungal properties against Candida albicans, with MIC values indicating effectiveness superior to standard treatments like griseofulvin .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Line Studies : In vitro assays on human cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation. For example, one study reported significant cytotoxic effects on HepG2 liver cancer cells at low concentrations .

- Mechanistic Insights : The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating that it triggers programmed cell death in a concentration-dependent manner .

Case Studies and Research Findings

Several research studies have highlighted the biological activities of this compound:

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol, and how can reaction conditions be optimized for yield?

The synthesis involves condensation of substituted benzaldehydes with o-phenylenediamine derivatives under acidic conditions. For thiol group introduction, potassium carbonate and sodium methoxide in methanol under reflux are used, achieving ~75% yield after crystallization. Optimization includes solvent selection (methanol/water mixtures), catalyst screening (e.g., MgCl₂), and controlled reflux temperatures .

Q. How is the crystal structure of this compound determined, and what software tools are essential for data refinement?

Single-crystal X-ray diffraction (Bruker SMART CCD diffractometer, Mo Kα radiation) with φ/ω scans is standard. Structure solution uses SHELXS-97, and refinement employs SHELXL-97. Tools like WinGX or SHELXTL validate geometries and symmetry . Unit cell parameters (e.g., monoclinic P21/c, β = 95.1°) and hydrogen bonding are analyzed using PLATON .

Q. What spectroscopic techniques confirm the purity and structural integrity of this compound?

- IR : Identifies C=S stretches (~600–700 cm⁻¹).

- ¹H/¹³C NMR : Confirms methoxybenzyl protons (δ 3.8–4.5 ppm) and aromatic patterns.

- Elemental analysis : Validates stoichiometry (C, H, N, S), as shown for related benzimidazoles in .

Advanced Questions

Q. How can contradictions between crystallographic data and computational models be resolved?

Discrepancies (e.g., bond lengths, torsional angles) are addressed by:

Q. What methodologies analyze hydrogen-bonding networks in crystalline forms, and how do they influence supramolecular assembly?

Graph-set analysis (Etter’s rules) categorizes interactions into chains (C), rings (R), or discrete (D) motifs. Tools like Mercury or CrystalExplorer quantify energies (e.g., N–H···S vs. O–H···O), which dictate layer stacking. details how these networks guide molecular aggregation .

Q. How are structure-activity relationship (SAR) studies designed to evaluate biological potential?

SAR involves systematic substituent variation (e.g., methoxy position, thiol → sulfone). In vitro assays (enzyme inhibition) and docking (AutoDock Vina) target receptors like angiotensin II. For example, modifying para-methoxy to hydroxy (as in ) enhances bioavailability .

Q. What challenges arise in scaling up synthesis under continuous-flow conditions?

Challenges include mixing inefficiency and clogging. demonstrates a flow process using DMSO as a co-solvent, precise temperature control (20–50°C), and in-line IR monitoring, achieving 66% yield for triazole analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.